![molecular formula C24H24N2O4S B7696518 2-[4-(2,3-dihydro-1H-indole-1-sulfonyl)phenoxy]-N-(prop-2-en-1-yl)acetamide](/img/structure/B7696518.png)
2-[4-(2,3-dihydro-1H-indole-1-sulfonyl)phenoxy]-N-(prop-2-en-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(2,3-dihydro-1H-indole-1-sulfonyl)phenoxy]-N-(prop-2-en-1-yl)acetamide, also known as Compound A, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of sulfonylindoles and has shown promising results in various scientific studies.
Mechanism of Action
The mechanism of action of 2-[4-(2,3-dihydro-1H-indole-1-sulfonyl)phenoxy]-N-(prop-2-en-1-yl)acetamide A is not fully understood. However, it has been shown to inhibit the activity of the transcription factor NF-κB, which is involved in the regulation of various genes involved in inflammation and cancer. Additionally, this compound A has been shown to modulate the activity of the enzyme SIRT1, which is involved in the regulation of various cellular processes, including aging and metabolism.
Biochemical and Physiological Effects:
This compound A has been shown to have various biochemical and physiological effects in animal models and in vitro studies. These effects include the inhibition of cancer cell proliferation, the modulation of immune responses, and the promotion of neuroprotection. Additionally, this compound A has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of various inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of 2-[4-(2,3-dihydro-1H-indole-1-sulfonyl)phenoxy]-N-(prop-2-en-1-yl)acetamide A is its high potency and selectivity towards its molecular targets. Additionally, this compound A has shown good pharmacokinetic properties, which make it a promising candidate for drug development. However, one of the limitations of this compound A is its relatively low solubility, which may limit its use in certain experimental settings.
Future Directions
There are several future directions for the research on 2-[4-(2,3-dihydro-1H-indole-1-sulfonyl)phenoxy]-N-(prop-2-en-1-yl)acetamide A. One of the areas that require further investigation is the mechanism of action of this compound A, as its effects on various molecular targets are not fully understood. Additionally, further studies are needed to evaluate the potential therapeutic applications of this compound A in various diseases, including cancer, neurodegenerative diseases, and inflammatory diseases. Finally, the development of more potent and selective analogs of this compound A may lead to the discovery of novel drugs for the treatment of various diseases.
Synthesis Methods
The synthesis of 2-[4-(2,3-dihydro-1H-indole-1-sulfonyl)phenoxy]-N-(prop-2-en-1-yl)acetamide A involves a multistep process that starts with the reaction of 2,3-dihydro-1H-indole with chlorosulfonyl isocyanate, followed by the reaction with 4-hydroxyphenyl acetic acid. The final step involves the reaction of the resulting intermediate with propargylamine to yield this compound A.
Scientific Research Applications
2-[4-(2,3-dihydro-1H-indole-1-sulfonyl)phenoxy]-N-(prop-2-en-1-yl)acetamide A has been extensively studied for its potential therapeutic applications in various scientific fields, including cancer research, neuroprotection, and inflammation. In cancer research, this compound A has shown to inhibit the growth of various cancer cell lines, including breast cancer, colorectal cancer, and prostate cancer. Additionally, this compound A has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Parkinson's disease. Inflammation is also an area where this compound A has shown potential therapeutic applications, as it has been shown to inhibit the production of pro-inflammatory cytokines.
properties
IUPAC Name |
2-[4-(2,3-dihydroindol-1-ylsulfonyl)phenoxy]-N-(2,6-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O4S/c1-17-6-5-7-18(2)24(17)25-23(27)16-30-20-10-12-21(13-11-20)31(28,29)26-15-14-19-8-3-4-9-22(19)26/h3-13H,14-16H2,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAUIYPVESBIAOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)COC2=CC=C(C=C2)S(=O)(=O)N3CCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

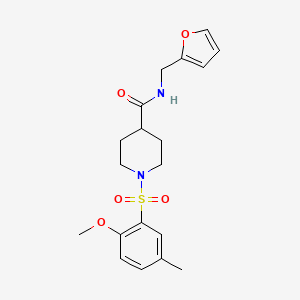
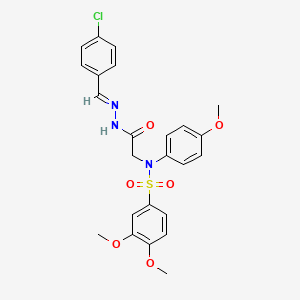
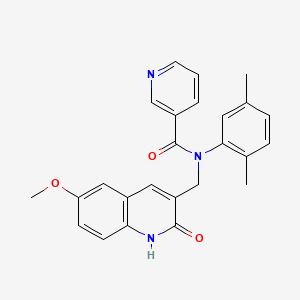
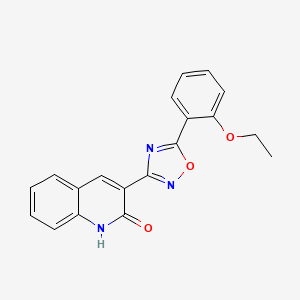
![3-chloro-N-(2-methoxy-5-{[(pyridin-3-yl)methyl]sulfamoyl}phenyl)benzamide](/img/structure/B7696468.png)
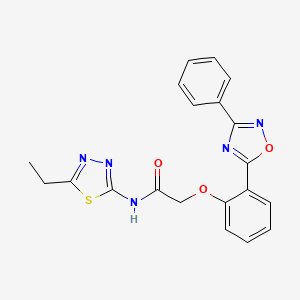
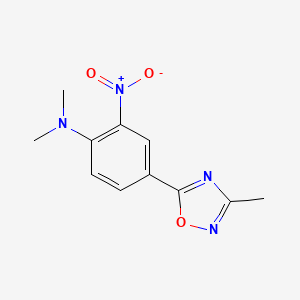
![N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methylbenzamide](/img/structure/B7696500.png)
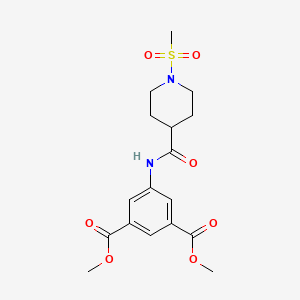

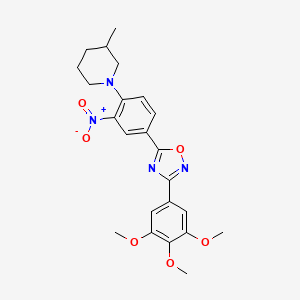

![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)cyclohexanecarboxamide](/img/structure/B7696522.png)
![N-cycloheptyl-2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}acetamide](/img/structure/B7696531.png)